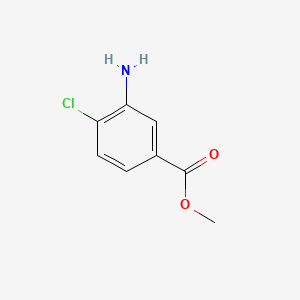

Methyl 3-amino-4-chlorobenzoate

概述

描述

Methyl 3-amino-4-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the 3-position and a chlorine atom at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-chlorobenzoate can be synthesized through the esterification of 3-amino-4-chlorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

化学反应分析

Types of Reactions

Methyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and derivatives with modified functional groups.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-amino-4-chlorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in multi-step synthesis processes where it can react with various reagents to form substituted benzoates and derivatives. For example, it is utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds, which are essential in the formation of pharmaceuticals and agrochemicals .

Synthetic Routes

The compound can be synthesized through the esterification of 3-amino-4-chlorobenzoic acid with methanol using catalysts like thionyl chloride. This reaction typically requires refluxing for several hours to ensure complete conversion. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield .

Biological Research

Enzyme Interactions and Protein Modifications

In biological research, this compound is used to study enzyme interactions and protein modifications. Its amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. This feature makes it a valuable tool for investigating biochemical pathways and mechanisms .

Therapeutic Potential

Recent studies have indicated potential therapeutic applications of derivatives of this compound in inhibiting specific enzymes such as histone deacetylases (HDACs). For instance, modifications of this compound have shown promising results in selectively inhibiting human HDACs, which are implicated in various diseases, including cancer .

Industrial Applications

Production of Dyes and Pigments

this compound is also utilized in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical reactions allows for the creation of a wide range of colorants used in textiles and coatings .

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study focusing on the synthesis of N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, this compound was employed as a building block. The synthesis involved several steps including oxidation and hydrolysis, demonstrating its versatility as an intermediate in pharmaceutical chemistry.

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Esterification | Thionyl chloride | 85 |

| 2 | Oxidation | Potassium permanganate | 70 |

| 3 | Hydrolysis | Water | 90 |

Case Study 2: HDAC Inhibition

Research into the inhibition of HDACs using modified derivatives of this compound revealed significant activity against smHDAC8. The study highlighted structure-activity relationships that could inform future drug design targeting epigenetic regulation in cancer therapy .

| Compound | HDAC Inhibition Activity | Selectivity |

|---|---|---|

| Compound A | Nanomolar range | High |

| Compound B | Low nanomolar range | Moderate |

作用机制

The mechanism of action of methyl 3-amino-4-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can affect enzyme activity and cellular processes.

相似化合物的比较

Similar Compounds

Methyl 4-amino-3-chlorobenzoate: Similar structure but with different substitution pattern.

Methyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of chlorine.

4-Amino-3-chlorobenzonitrile: Contains a nitrile group instead of the ester group

Uniqueness

Methyl 3-amino-4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted chemical syntheses and specialized research applications.

生物活性

Methyl 3-amino-4-chlorobenzoate, an organic compound with the molecular formula C8H8ClNO2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the meta position and a chlorine substituent at the para position. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Solubility | Soluble in polar solvents |

| Log P (octanol-water partition coefficient) | Varies with substituents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the specific target involved. The presence of the amino group enhances its binding affinity to certain receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : A study conducted by researchers demonstrated that derivatives of chlorobenzoates, including this compound, displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against selected bacterial strains .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows it to interfere with cancer cell proliferation.

- Research Findings : A recent investigation highlighted that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-amino-3-chlorobenzoate | Moderate antimicrobial activity | Different substitution pattern |

| Methyl 3-amino-4-fluorobenzoate | Enhanced lipophilicity; potential antidiabetic effects | Fluorine increases stability |

| Methyl 2-amino-5-chlorobenzoate | Limited activity; primarily used as an intermediate | Less reactive due to steric hindrance |

Applications in Drug Development

Given its biological profile, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.

- Anticancer Drugs : The ability to induce apoptosis in cancer cells suggests potential use in oncology.

- Enzyme Inhibitors : Targeting specific enzymes involved in metabolic pathways could lead to novel treatments for metabolic disorders.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-4-chlorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound (CAS 40872-87-5, C₈H₈ClNO₂) can be synthesized via acid chloride intermediates. A validated approach involves reacting 3-amino-4-chlorobenzoic acid with thionyl chloride to form the acid chloride, followed by esterification with methanol . Alternative routes may use chlorination catalysts like FeCl₃ for precursor modification . Key parameters include temperature control (0–80°C), solvent selection (THF or dichloromethane), and stoichiometric ratios. Yields typically range from 60–85%, with purity confirmed by HPLC (retention time ~8.2 min under reversed-phase conditions) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Single-crystal diffraction data can resolve bond angles and confirm regiochemistry .

- NMR spectroscopy : ¹H NMR (DMSO-d₆, 200 MHz) shows characteristic signals: δ = 3.86 (s, OCH₃), 6.8–7.4 ppm (aromatic protons), and 5.2 ppm (NH₂, broad) .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 186.1 .

Q. What are the common impurities or by-products during synthesis, and how are they mitigated?

- Methodological Answer : Common impurities include unreacted 3-amino-4-chlorobenzoic acid and methyl ester derivatives of positional isomers (e.g., 4-amino-3-chlorobenzoate). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. GC-MS or TLC (Rf = 0.62 in hexane/EtOH) aids in monitoring .

Advanced Research Questions

Q. How does this compound serve as a building block in medicinal chemistry?

- Methodological Answer : The compound’s amino and ester groups enable derivatization for drug discovery. For example:

- HDAC8 inhibitors : It was used to synthesize 3-(benzothiophene-7-carboxamido)-4-chlorobenzohydroxamate, a histone deacetylase inhibitor. The synthesis involved coupling the acid chloride of benzothiophene-7-carboxylic acid with this compound under anhydrous THF .

- Pharmacophore design : The chloro and amino substituents enhance binding to hydrophobic pockets in enzyme active sites, as demonstrated in kinase inhibitor studies .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. Key steps:

Optimize geometries of reactants and transition states.

Calculate activation energies for substitutions at C-4 (Cl) vs. C-3 (NH₂).

Compare with experimental kinetic data (e.g., pseudo-first-order rates in DMF at 50°C).

Studies show C-4 chlorination directs electrophilic attacks, while the amino group stabilizes intermediates via resonance .

Q. How can contradictions in synthetic yields or by-product profiles be resolved across literature reports?

- Methodological Answer :

- Systematic variation : Test variables like catalyst load (FeCl₃ vs. AlCl₃), solvent polarity, and reaction time. For example, FeCl₃ may favor mono-chlorination, while AlCl₃ increases di-substituted by-products .

- Advanced analytics : Use LC-MS/MS to trace low-abundance impurities. Hyphenated techniques (e.g., HPLC-UV/IR) differentiate regioisomers .

- Meta-analysis : Compare datasets from Reaxys or SciFinder, filtering by reaction conditions (e.g., "chlorination under N₂" vs. "open-air") .

Q. What role does this compound play in material science applications?

- Methodological Answer : The compound’s aromaticity and substituent diversity make it a precursor for:

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form MOFs with tunable porosity. Characterization via PXRD and BET surface area analysis .

- Optoelectronic materials : Incorporate into π-conjugated systems via Suzuki coupling. UV-Vis and fluorescence spectra (λmax ~320 nm, emission ~450 nm) indicate charge-transfer properties .

属性

IUPAC Name |

methyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCJPOYKBUUVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343910 | |

| Record name | Methyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40872-87-5 | |

| Record name | Methyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Amino-4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。